3-(2-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide
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Overview
Description
3-(2-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a bromophenyl group, a pyridin-2-yloxy group, and a benzyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide typically involves a multi-step process:
Formation of the Bromophenyl Intermediate: The starting material, 2-bromophenylamine, undergoes a reaction with an appropriate acylating agent to form the bromophenyl intermediate.
Introduction of the Pyridin-2-yloxy Group: The bromophenyl intermediate is then reacted with a pyridin-2-yloxy derivative under suitable conditions to introduce the pyridin-2-yloxy group.
Formation of the Benzyl Group: The final step involves the reaction of the intermediate with a benzylating agent to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide
- 3-(2-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide
- 3-(2-iodophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide
Uniqueness
3-(2-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O2/c22-19-9-2-1-7-17(19)11-12-20(25)24-15-16-6-5-8-18(14-16)26-21-10-3-4-13-23-21/h1-10,13-14H,11-12,15H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFCNJUAURTXCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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